1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione
Description
1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione is a fluorinated organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an octafluoropentoxy group attached to the anthracene-9,10-dione core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
Properties
IUPAC Name |
1-(2,2,3,3,4,4,5,5-octafluoropentoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F8O3/c20-16(21)18(24,25)19(26,27)17(22,23)8-30-12-7-3-6-11-13(12)15(29)10-5-2-1-4-9(10)14(11)28/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZFNZUNCSCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the reaction of 9,10-anthraquinone with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The octafluoropentoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione involves its interaction with molecular targets through its fluorinated and anthraquinone moieties. The compound can engage in π-π stacking interactions with aromatic systems and hydrogen bonding with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2,2,3,3,4,4,5,5-Octafluoropentoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used in the synthesis of nanocrystals and as a surfactant.
Anthraquinone derivatives: Widely studied for their photophysical and photochemical properties. The uniqueness of this compound lies in its combination of fluorinated and anthraquinone functionalities, which impart distinct chemical and physical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
